4-Nitrobenzyl 5-bromofuran-2-carboxylate
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Overview
Description
4-Nitrobenzyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrobenzyl group attached to a bromofuran carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted furan derivatives.
Reduction: Products include 4-aminobenzyl 5-bromofuran-2-carboxylate.
Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
4-Nitrobenzyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 5-bromofuran-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
4-Nitrobenzyl alcohol: Lacks the bromofuran carboxylate moiety, limiting its use in furan-based synthesis.
Uniqueness
4-Nitrobenzyl 5-bromofuran-2-carboxylate is unique due to the combination of the nitrobenzyl and bromofuran carboxylate groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5/c13-11-6-5-10(19-11)12(15)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARNMDCXNEBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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